molecular formula C19H17ClFN3O3 B7663855 N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide

N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide

カタログ番号: B7663855
分子量: 389.8 g/mol
InChIキー: GRRBVGGZTFUMJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide, commonly known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3) signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

作用機序

CEP-33779 targets the N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide/STAT3 signaling pathway, which is known to play a critical role in cell growth, proliferation, and survival. This compound is a tyrosine kinase that is activated by cytokines and growth factors and is involved in the phosphorylation and activation of STAT3. Once activated, STAT3 translocates to the nucleus and activates the transcription of various genes involved in cell growth, proliferation, and survival.
CEP-33779 inhibits the activation of this compound and the subsequent phosphorylation and activation of STAT3, thereby blocking the transcription of genes involved in cell growth, proliferation, and survival. This leads to the inhibition of cancer cell growth and proliferation and the suppression of pro-inflammatory cytokine production in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of pro-inflammatory cytokine production, and the enhancement of chemotherapy and radiation therapy efficacy in preclinical models of cancer.

実験室実験の利点と制限

One of the main advantages of CEP-33779 is its specificity for the N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide/STAT3 signaling pathway, which makes it a potent inhibitor of cancer cell growth and proliferation and pro-inflammatory cytokine production. In addition, CEP-33779 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
One of the limitations of CEP-33779 is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. In addition, the optimal dosage and administration schedule of CEP-33779 need to be determined for different diseases and patient populations.

将来の方向性

For research on CEP-33779 include:
1. Further preclinical studies to evaluate the efficacy and safety of CEP-33779 in different cancer types and patient populations.
2. Clinical trials to evaluate the safety and efficacy of CEP-33779 in cancer, inflammation, and autoimmune disorders.
3. Development of novel formulations and delivery systems for CEP-33779 to improve its pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential synergistic effects of CEP-33779 with other therapeutic agents, such as chemotherapy and radiation therapy.
5. Investigation of the potential role of CEP-33779 in other diseases, such as neurological disorders and cardiovascular diseases.
In conclusion, CEP-33779 is a small molecule inhibitor that targets the N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide/STAT3 signaling pathway and has potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Further research is needed to evaluate its efficacy and safety in preclinical and clinical studies and to explore its potential in other diseases.

合成法

The synthesis of CEP-33779 involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which then reacts with 3-chloro-4-(2-methoxyethoxy)aniline to form the intermediate product. The intermediate product is then reacted with pyrazole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, CEP-33779.

科学的研究の応用

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, CEP-33779 has been shown to inhibit the growth and proliferation of cancer cells by targeting the N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide/STAT3 signaling pathway, which is known to play a critical role in cancer development and progression. In addition, CEP-33779 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation and autoimmune disorders, CEP-33779 has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the this compound/STAT3 signaling pathway. This makes CEP-33779 a potential therapeutic agent for the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.

特性

IUPAC Name

N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c1-26-10-11-27-18-7-6-13(12-14(18)20)22-19(25)16-8-9-24(23-16)17-5-3-2-4-15(17)21/h2-9,12H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRBVGGZTFUMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。